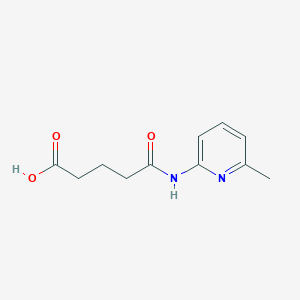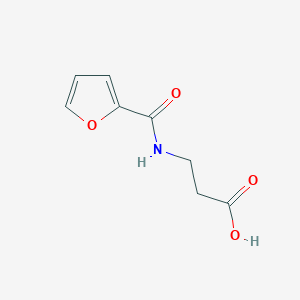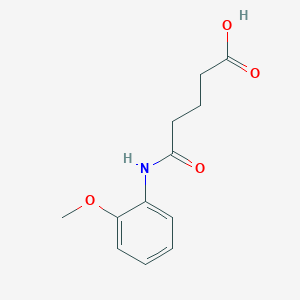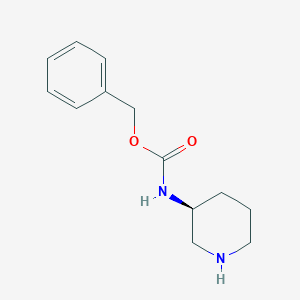![molecular formula C14H17N3O2S B1300926 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid CAS No. 313534-23-5](/img/structure/B1300926.png)
4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid
Overview
Description
4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid, commonly known as TBTB, is a small molecule compound belonging to the class of compounds known as thienopyrimidines. TBTB has been the subject of numerous scientific studies due to its wide range of potential applications. This compound has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in a variety of fields, including drug design, biochemistry, and medicine.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
The compound and its derivatives have been extensively studied for their potential analgesic and anti-inflammatory properties. Notably, some novel derivatives exhibited significant activity in this realm, with certain compounds showing more potent analgesic activity compared to the standard. Interestingly, these compounds also demonstrated mild ulcerogenic potential, highlighting their potential as safer analgesic and anti-inflammatory agents (Alagarsamy et al., 2007).
Structural and Supramolecular Studies
The compound's derivatives have been synthesized and characterized, and their crystal structures analyzed. This has deepened the understanding of their molecular geometry and conformation, which is crucial for tailoring their pharmacological properties. Moreover, the formation of 3D supramolecular architectures in the crystals via stacking interactions and various hydrogen bonds has been observed, indicating the compound's potential in the design of novel molecular structures (Chen & Liu, 2019).
Antimicrobial Applications
A wide array of studies has been conducted on the antimicrobial properties of this compound and its derivatives. Many synthesized products have shown significant anti-bacterial and anti-fungal activities, with some compounds outperforming the standard drugs in efficacy. This suggests their potential application in developing new antimicrobial agents (Mittal et al., 2011; El‐Sayed et al., 2012).
Mechanism of Action
Target of Action
It is known that thiophene and its substituted derivatives, which include this compound, have a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions .
Mode of Action
It is known that thiophene derivatives have diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biochemical Pathways
It is known that thiophene derivatives have a wide range of therapeutic properties and diverse applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Biochemical Analysis
Biochemical Properties
4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with epidermal growth factor receptor (EGFR) kinases, inhibiting their activity . This interaction is crucial as EGFR is involved in cell proliferation and survival pathways. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. It has been observed to inhibit the proliferation of human pulmonary carcinoma cell lines . This inhibition is mediated through the disruption of cell signaling pathways, particularly those involving EGFR. Additionally, the compound affects gene expression by downregulating genes associated with cell cycle progression and upregulating those involved in apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. It binds to the ATP-binding site of EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signal transduction pathways that promote cell proliferation and survival. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites are then excreted via the kidneys. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This distribution pattern can affect its therapeutic efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, the compound may be directed to specific cellular compartments through targeting signals .
properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-11(19)6-3-7-15-13-12-9-4-1-2-5-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEXEHYBLPXJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139664 | |
| Record name | 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313534-23-5 | |
| Record name | 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313534-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)

![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)
![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)




![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)




